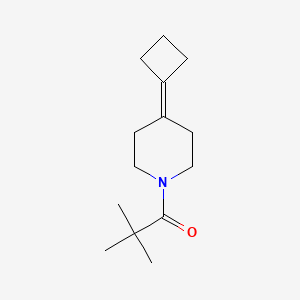
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4-CBPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, 4-CBPVP has also gained attention from researchers due to its potential applications in scientific research.
科学研究应用
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has also been used to study the effects of stimulants on behavior, cognition, and memory.
作用机制
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is similar to other stimulants such as cocaine and amphetamines. It works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their concentration in the brain. This results in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
The use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. Long-term use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been associated with neurological and psychiatric problems such as anxiety, depression, and psychosis.
实验室实验的优点和局限性
One advantage of using 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is its ability to mimic the effects of other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs without the ethical and legal issues associated with their use. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
未来方向
There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one but with fewer side effects. Another area of research is the study of the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one on the brain and behavior. Additionally, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in the treatment of neurological and psychiatric disorders such as depression and addiction is an area of potential future research.
Conclusion:
In conclusion, 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic cathinone that has gained attention from researchers due to its potential applications in scientific research. It has been used to study the effects of stimulants on the central nervous system, behavior, cognition, and memory. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is limited by its potential toxicity and the lack of data on its long-term effects. There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, including the development of new drugs and the study of its long-term effects on the brain and behavior.
合成方法
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one involves the reaction of piperidine and cyclobutanone with 2,2-dimethylpropanal in the presence of a catalyst. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is relatively simple and can be achieved using standard laboratory equipment and reagents.
属性
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQYGKHQKCGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=C2CCC2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

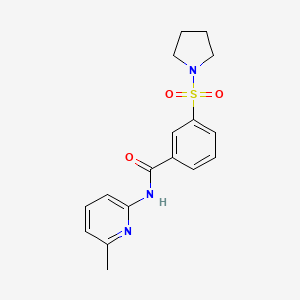


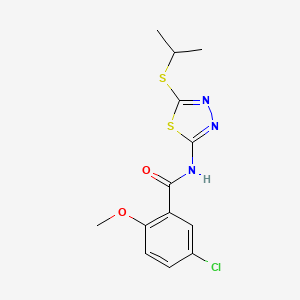
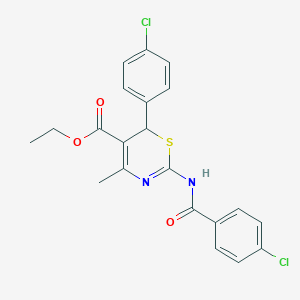
![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
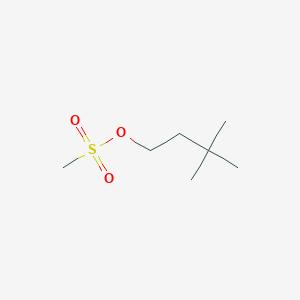
![m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399463.png)
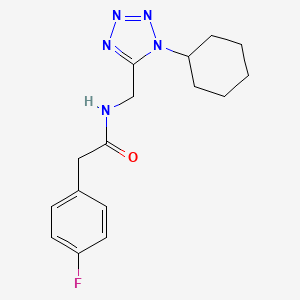
![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
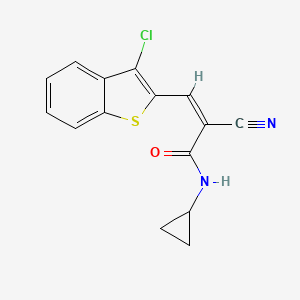
![6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2399469.png)

